

## 3-tert-butylphenol CAS number 585-34-2

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Compound of Interest		
Compound Name:	3-tert-Butylphenol	
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An In-depth Technical Guide to 3-tert-Butylphenol (CAS 585-34-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **3-tert-butylphenol** (CAS 585-34-2), a versatile organic compound utilized as an intermediate in various fields, including pharmaceuticals, fragrances, and specialty chemicals.[1] This guide details its chemical and physical properties, spectroscopic data, synthesis methodologies, and analytical protocols. It is intended to serve as a foundational resource for professionals engaged in research and development that involves this compound.

## **Chemical and Physical Properties**

**3-tert-butylphenol** is a white to off-white crystalline solid at room temperature.[1][2] The tert-butyl group, an electron-donating group, influences the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group.[3] This steric hindrance and electronic effect are key to its utility in organic synthesis.[4]

Table 1: Physicochemical Properties of **3-tert-Butylphenol** 



Property	Value	Source(s)
CAS Number	585-34-2	[5]
Molecular Formula	C10H14O	[5]
Molecular Weight	150.22 g/mol	[5]
Appearance	White to almost white crystalline powder	[1][2][6]
Melting Point	42.3 °C - 46 °C	[2][5]
Boiling Point	240 °C @ 760 mmHg 125-130 °C @ 20 mmHg	[7]
Flash Point	108.89 °C (228 °F) - Closed Cup	[7]
Vapor Pressure	0.025 mmHg @ 25 °C (estimated)	[7]
XlogP3	3.30 (estimated)	[7]
Canonical SMILES	CC(C)(C)C1=CC=CC(O)=C1	[5]

| InChi Key | CYEKUDPFXBLGHH-UHFFFAOYSA-N |[5] |

## **Spectroscopic Data**

Structural elucidation of **3-tert-butylphenol** is typically achieved through standard spectroscopic techniques. While specific peak lists are dependent on experimental conditions, the general parameters for data acquisition are well-established.

Table 2: Spectroscopic Data Summary



Technique	Description	Source(s)
<sup>1</sup> H NMR	Spectra available. Key signals include those for the tert-butyl protons (singlet), aromatic protons (multiplets), and the hydroxyl proton (singlet).	[8][9]
<sup>13</sup> C NMR	Spectra available. Expected signals correspond to the quaternary carbon and methyl carbons of the tert-butyl group, and the six distinct carbons of the aromatic ring.	[9]
Infrared (IR)	Spectra available. Characteristic absorptions include a broad O-H stretch for the hydroxyl group and C-H stretches for the aromatic and alkyl groups.	[10]

| Mass Spectrometry (MS)| Spectra available. The molecular ion peak (M+) is expected at m/z 150. Fragmentation patterns would involve the loss of methyl and tert-butyl groups. |[9] |

## **Synthesis of 3-tert-Butylphenol**

Several synthetic routes to **3-tert-butylphenol** have been reported, offering flexibility based on available starting materials and required scale.

## **Photocatalytic Synthesis from Boronic Acid**

A modern approach involves the photocatalytic hydroxylation of a boronic acid precursor.[1]

Experimental Protocol:

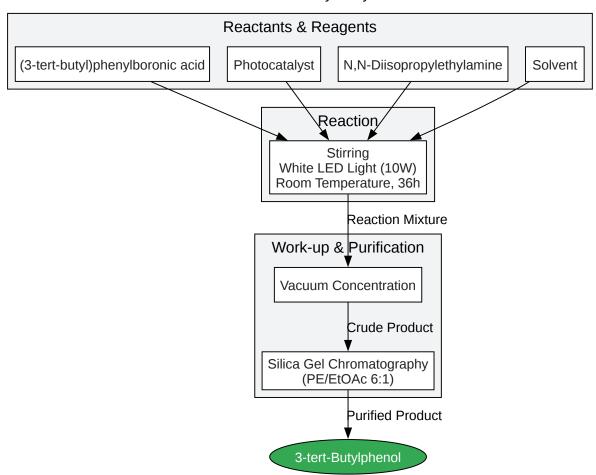
## Foundational & Exploratory





- Reaction Setup: In a dry reaction flask, combine (3-tert-butyl)phenylboronic acid (53.4 mg, 0.3 mmol), a suitable photocatalyst (1.3 mg, 0.003 mmol), and N,N-diisopropylethylamine (175 µL, 1.05 mmol) in an appropriate solvent.[1]
- Reaction Conditions: Place the flask in a parallel reactor equipped with a 10W white LED light source at the bottom. Stir the mixture at room temperature under irradiation for 36 hours.[1]
- Work-up and Purification: Upon completion, concentrate the reaction mixture under vacuum. Purify the resulting residue using silica gel column chromatography, eluting with a petroleum ether/ethyl acetate (6:1) mixture to yield the final product.[1]





Workflow: Photocatalytic Synthesis

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Caption: Photocatalytic synthesis of **3-tert-butylphenol**.

## **Alkylation of Phenol**

A common industrial method is the Friedel-Crafts alkylation of phenol using tert-butyl alcohol (TBA) with a catalyst.[11]



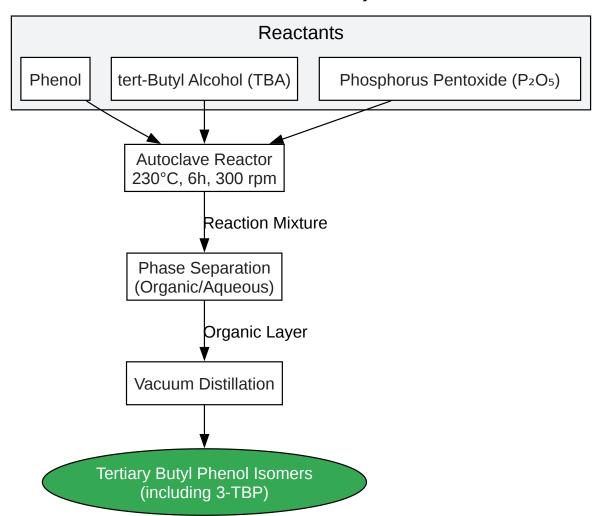




#### Experimental Protocol:

- Reaction Setup: Charge an autoclave reactor with phenol (e.g., 47g) and tert-butyl alcohol (e.g., 74g, mole ratio 1:2).[11]
- Catalyst Addition: Add phosphorus pentoxide (P₂O₅) as the catalyst (e.g., 2% w/w of phenol).
   [11]
- Reaction Conditions: Heat the mixture to 230 °C and maintain for 6 hours with constant stirring (e.g., 300 rpm). Monitor the autogenerated pressure.[11]
- Work-up: After cooling, transfer the reaction mixture to a separatory funnel. The organic layer containing the product is separated from the aqueous layer (phosphoric acid).[11]
- Purification: Subject the organic layer to vacuum distillation to separate the isomeric products.[11]





Workflow: Phenol Alkylation

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Caption: Synthesis via Friedel-Crafts alkylation of phenol.

# **Applications in Research and Development**

**3-tert-Butylphenol** serves as a key building block in organic synthesis.[1]

 Pharmaceutical Intermediates: It is used in the synthesis of more complex medicinal molecules.[1]

## Foundational & Exploratory

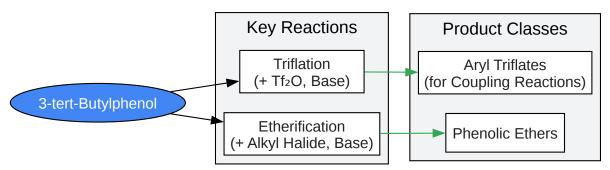




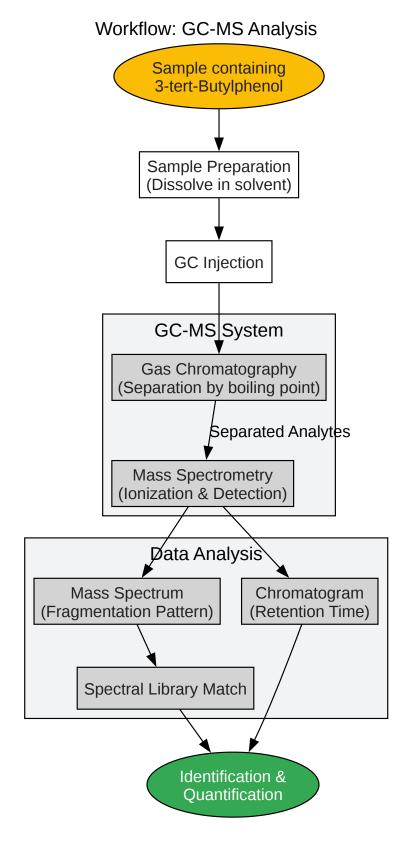
- Fragrance and Flavor Synthesis: It acts as a precursor in the fragrance industry.[1]
- Chemical Synthesis: The phenolic hydroxyl group can be readily alkylated to form ethers or converted to a triflate, a good leaving group for coupling reactions.[1]
- Research Applications: It has been used as a model compound to study the effect of alkyl group substitution on the estrogenic potency of alkylphenols in yeast screens.[2] The tertbutyl group can enhance the biological activity of molecules by increasing lipophilicity and providing steric protection.[4]



#### Synthetic Utility of 3-tert-Butylphenol







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